(4-Chlorophenyl)acetone oxime (4-Chlorophenyl)acetone oxime
Brand Name: Vulcanchem
CAS No.: 1454-65-5
VCID: VC0174128
InChI: InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
SMILES: CC(=NO)CC1=CC=C(C=C1)Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63

(4-Chlorophenyl)acetone oxime

CAS No.: 1454-65-5

Cat. No.: VC0174128

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)acetone oxime - 1454-65-5

Specification

CAS No. 1454-65-5
Molecular Formula C9H10ClNO
Molecular Weight 183.63
IUPAC Name (NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
SMILES CC(=NO)CC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

(4-Chlorophenyl)acetone oxime, also known as 1-(4-chlorophenyl)propan-2-one oxime, is an organic compound belonging to the class of oximes. Oximes are a group of chemical compounds containing the C=N-OH functional group formed through the condensation of carbonyl compounds with hydroxylamine . The compound features a 4-chlorophenyl group attached to a propan-2-one oxime moiety, creating a structure with both aromatic and oxime functional characteristics.

Basic Identification Data

ParameterValue
CAS Number1454-65-5
Molecular FormulaC9H10ClNO
Molecular Weight183.63500 g/mol
IUPAC Name1-(4-chlorophenyl)propan-2-one oxime
Synonyms(4-chlorophenyl)acetone oxime, 1-(4-chlorophenyl)-2-propanone oxime, p-chlorophenylacetone oxime, 1-(p-chlorophenyl)propan-2-one oxime

The structure consists of a para-chlorophenyl ring connected to a 2-propanone oxime group via a methylene bridge. This configuration confers unique chemical properties and reactivity patterns that make it valuable in organic synthesis .

Physical and Chemical Properties

(4-Chlorophenyl)acetone oxime exhibits specific physicochemical properties that influence its behavior in chemical reactions and determine its potential applications.

Physical Properties

PropertyValue
Physical StateNot specified in literature
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilityLimited information in literature
AppearancePresumed solid (based on similar oximes)

The precursor compound, 4-chlorophenylacetone, has a refractive index of 1.5325 to 1.5345 (at 20°C, 589nm), which may provide insight into some physical properties of the derived oxime .

Spectroscopic Properties

While specific spectroscopic data for (4-chlorophenyl)acetone oxime is limited in the search results, oximes generally exhibit characteristic spectral patterns:

  • Infrared spectroscopy typically shows a strong OH stretching band around 3200-3600 cm⁻¹

  • NMR spectroscopy would reveal signals corresponding to the aromatic protons, methylene bridge, methyl group, and the hydroxyl proton of the oxime moiety

  • Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 183.63 g/mol

Structural verification of oximes can be accomplished through various spectroscopic techniques, including IR, NMR, and UV-vis spectroscopy .

Synthesis Methods

Several methods exist for the synthesis of (4-chlorophenyl)acetone oxime, primarily involving the reaction of the corresponding ketone with hydroxylamine.

Green Chemistry Approaches

Recent developments in oxime synthesis have focused on environmentally friendly methodologies:

  • Solventless reactions using grinding conditions with bismuth oxide (Bi2O3) as a catalyst

    • Involves grinding the ketone with hydroxylamine hydrochloride and Bi2O3

    • Provides high yields with minimal environmental impact

    • Reaction completes within minutes (1.5-3 minutes for most aldehydes and ketones)

  • Natural acid-catalyzed synthesis

    • Utilizes natural acids as catalysts

    • Performed under mild conditions with reduced environmental impact

    • Offers advantages of atom economy and reduced waste

  • Solid support methodologies

    • Reactions conducted on solid supports like alumina or silica gel

    • Often requires minimal or no solvent

    • Can provide excellent yields with simplified purification procedures

Catalytic Methods

Several catalytic systems have been reported for oxime synthesis that could be applied to (4-chlorophenyl)acetone oxime:

  • TiO2/SO4²⁻ solid superacid catalysis

    • Effective for aromatic oximes synthesis

    • Operates at elevated temperatures (around 130°C)

    • Provides good yields for various ketoximes

  • Calcium oxide (CaO) mediated synthesis

    • Quantitative yields under mild conditions

    • Environmentally benign catalyst

    • Suitable for various ketones including aromatic ketones

  • Potassium fluoride-doped Animal Bone Meal (KF/ABM)

    • Novel environmentally friendly catalyst

    • Usable under solvent-free conditions at 80°C

    • Can provide excellent yields (80-96%)

Reactivity and Chemical Transformations

(4-Chlorophenyl)acetone oxime participates in various chemical transformations characteristic of the oxime functional group, making it a versatile intermediate in organic synthesis.

Beckmann Rearrangement

The Beckmann rearrangement represents one of the most significant reactions of oximes, converting them to amides:

  • The rearrangement occurs under acidic conditions or with reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride

  • For ketoximes like (4-chlorophenyl)acetone oxime, the reaction proceeds stereospecifically

  • The migrating group must be anti-periplanar to the leaving group on nitrogen for successful rearrangement

The Beckmann rearrangement of (4-chlorophenyl)acetone oxime would yield the corresponding N-substituted acetamide derivative.

Reduction Reactions

Oximes can undergo various reduction reactions:

  • Reduction to amines using strong reducing agents (LiAlH4, NaBH4)

  • Selective reduction to hydroxylamines under controlled conditions

  • Conversion to imines under specific reaction conditions

Radical Chemistry

Oximes can participate in radical-mediated transformations:

  • Generation of iminoxyl radicals under oxidative conditions

  • Intermolecular C–O coupling reactions

  • Cyclization reactions involving C–H bond cleavage or addition to C=C bonds

Recent research has demonstrated photocatalytic deoximation reactions of various oximes. While bis(4-chlorophenyl) methanone oxime was found to be unreactive under these conditions, similar structures with 4-chlorophenyl groups have shown variability in reactivity .

Metal-Mediated Reactions

Oximes can coordinate with metals, enabling various transformations:

  • Formation of metal complexes through coordination via the nitrogen or oxygen atoms

  • Metal-catalyzed nucleophilic additions

  • Iron(II)-catalyzed O-alkylations with α,β-unsaturated aldehydes

Applications and Significance

(4-chlorophenyl)acetone oxime has potential applications across several fields, primarily derived from its structural features and reactive functional group.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis:

  • Precursor for the synthesis of nitrogen-containing compounds

  • Starting material for heterocyclic synthesis

  • Building block for pharmaceutical compounds

  • Intermediate in the preparation of isoxazole and pyrazole derivatives with biological activity

Pharmaceutical Relevance

Oximes and their derivatives are important in medicinal chemistry:

  • Several oxime-based pharmaceuticals have been FDA-approved

  • Oxime functional groups appear in various biologically active compounds

  • Oxime derivatives often exhibit antibacterial, antifungal, anti-inflammatory, and anti-cancer activities

Analytical Applications

Oximes are useful in analytical chemistry:

  • For characterization and purification of carbonyl compounds

  • As derivatizing agents to improve detection sensitivity

  • In structure determination of aldehydes and ketones

Structural Analysis and Characterization

Detailed structural analysis of (4-chlorophenyl)acetone oxime provides insight into its physical and chemical behavior.

Stereochemistry

Oximes can exist in two stereoisomeric forms (E and Z) due to restricted rotation around the C=N double bond:

  • The configuration depends on the relative positions of the hydroxyl group and the larger substituent

  • The stereochemistry can influence reactivity, particularly in reactions like the Beckmann rearrangement

  • Stereoisomers may display different physical properties and biological activities

Instrumental Analysis

Modern analytical techniques provide detailed structural information:

  • X-ray crystallography can determine the exact spatial arrangement of atoms

  • Advanced NMR techniques can elucidate configuration and conformation

  • Mass spectrometry provides fragmentation patterns characteristic of oximes

  • Computational methods can predict properties and reactivity

Recent Research Developments

Recent scientific literature suggests ongoing interest in oxime chemistry with potential relevance to (4-chlorophenyl)acetone oxime.

Green Synthesis Methods

Current research emphasizes environmentally friendly approaches:

  • Development of solvent-free methodologies

  • Use of renewable or benign catalysts

  • Microwave-assisted synthesis to reduce reaction times and energy consumption

  • Natural acid-catalyzed processes that minimize waste and hazardous reagents

Novel Reactions and Transformations

Innovative transformations involving oximes continue to be reported:

  • Photocatalytic transformations of oximes under mild conditions

  • Metal-free oxidative coupling reactions

  • New applications in heterocyclic chemistry

  • Stereoselective transformations that maintain configurational integrity

Biological Activity Studies

Oxime derivatives containing para-chlorophenyl moieties have been investigated for various biological activities:

  • Anticancer properties against different cell lines

  • Anti-inflammatory activities

  • Antimicrobial effects

  • Potential applications as enzyme inhibitors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator